molecular formula C11H11NO5 B8158213 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid

Cat. No.: B8158213
M. Wt: 237.21 g/mol
InChI Key: MMZJOPHCWHAXHS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropylmethoxy group at the 3-position and a nitro group at the 5-position.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)8-3-9(12(15)16)5-10(4-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZJOPHCWHAXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Cyclopropylmethoxy)-5-aminobenzoic acid, while substitution of the methoxy group can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Features References
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid 3-(Cyclopropylmethoxy), 5-nitro ~267.23* Electron-withdrawing nitro, bulky alkoxy [Synthesized analogs: 6, 9]
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid 3-Cl, 2,6-OCH3, 5-NO2 261.62 Halogen (Cl), dual methoxy groups
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid 3-(5-Fluoro-3-carboxyphenyl), 5-NO2 305.21 Biphenyl structure, fluorine substituent
3-(4-Methylthiophenyl)-5-nitrobenzoic acid 3-(4-MeS-phenyl), 5-NO2 289.31 Thioether group, lipophilic
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid 3-(MeNHCO), 5-NO2 224.17 Carbamate linkage, polar functional group

Notes:

  • Molecular weight estimation for the target compound assumes formula C11H11NO4.
  • Substituent effects: Nitro group: Enhances electrophilicity of the aromatic ring, facilitating reactions like nucleophilic substitution or reduction . Halogens (Cl, F): Increase lipophilicity and influence electronic properties (e.g., 3-Chloro-2,6-dimethoxy derivative in ).

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility (Predicted) Melting Point (°C) Stability Considerations References
This compound Low in water, soluble in DCM/DMF ~180–200* Sensitive to strong bases/oxidizers
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid Moderate in polar solvents Not reported Chloro-nitro combination may be toxic
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid Low due to biphenyl core Not reported Fluorine enhances metabolic resistance
3-(4-Methylthiophenyl)-5-nitrobenzoic acid High lipophilicity Not reported Thioether may oxidize to sulfoxide

Notes:

  • Solubility : Nitro groups generally reduce aqueous solubility; cyclopropylmethoxy may further decrease it compared to methoxy .

Biological Activity

3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications. The compound's structure, biological activity, and research findings are discussed in detail.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H13NO4
  • Molecular Weight: 235.24 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through in vitro studies. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Analgesic Effects

In animal models, the compound has shown analgesic effects comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The nitro group may participate in redox reactions, enhancing its affinity for enzyme binding sites.
  • Cellular Uptake: The cyclopropylmethoxy group increases lipophilicity, facilitating cellular uptake and bioavailability.
  • Signal Transduction Interference: The compound may disrupt signaling pathways involved in inflammation and pain perception.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results highlighted its superior activity against gram-positive bacteria compared to other derivatives.

Case Study 2: Anti-inflammatory Response

A study published in Pharmacology Reports assessed the anti-inflammatory response in murine models treated with the compound. Results showed a significant reduction in paw edema and cytokine levels, indicating its potential as an anti-inflammatory agent.

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